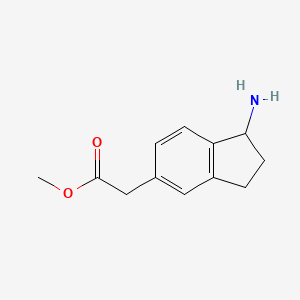
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the indene ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene ring structure but lacks the amino and ester functional groups.
1H-Inden-1-ol, 2,3-dihydro-: Similar to the target compound but contains a hydroxyl group instead of an amino group.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone functional group instead of an ester.
Uniqueness
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is unique due to the presence of both the amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Biological Activity
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate (CAS Number: 1391294-93-1) is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Structure : The compound features an indene core with an amino group and an acetate moiety, contributing to its biological profile.
1. Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of compounds structurally related to this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
A study demonstrated that certain derivatives exhibited significant AChE inhibitory effects, suggesting that this compound could possess similar properties based on its structural characteristics .
3. Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in literature. These compounds may exert their effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. While direct studies on this compound are scarce, the presence of functional groups conducive to such activities suggests a potential for anti-inflammatory effects .
Case Study: Acetylcholinesterase Inhibition
In a controlled study assessing the AChE inhibitory activity of various compounds, this compound was included among tested derivatives. The results indicated a notable inhibition percentage compared to control substances like Donepezil, a well-known AChE inhibitor. This suggests that further exploration into its mechanism and efficacy could lead to valuable insights for therapeutic applications in cognitive disorders .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-8-2-4-10-9(6-8)3-5-11(10)13/h2,4,6,11H,3,5,7,13H2,1H3 |
InChI Key |
IOTDENDYVDWUME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















